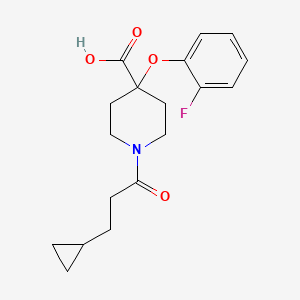
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic transmission and potential therapeutic effects.
Mechanism of Action
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By increasing the concentration of GABA, this compound enhances GABAergic transmission and promotes inhibitory neurotransmission. This leads to a reduction in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of GABA in the brain and enhance GABAergic transmission. This leads to a reduction in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders. In addition, this compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, making it a selective and potentially safer treatment option.
Advantages and Limitations for Lab Experiments
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. Its ability to enhance GABAergic transmission also makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound has some limitations, including its relatively short half-life and potential for off-target effects at high doses.
Future Directions
There are several potential future directions for research on 1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential as a treatment for Angelman syndrome, which has shown promising results in animal models. In addition, further studies are needed to investigate the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Finally, the development of more selective and longer-lasting GABA transaminase inhibitors could lead to improved therapeutic options for these disorders.
Synthesis Methods
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-cyclopropylpropanoic acid with 2-fluorophenol, followed by the formation of a piperidine ring and subsequent carboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic transmission has been shown to have beneficial effects in animal models of epilepsy, anxiety, and addiction. In addition, this compound has been investigated as a potential treatment for Angelman syndrome, a genetic disorder that affects the nervous system.
properties
IUPAC Name |
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c19-14-3-1-2-4-15(14)24-18(17(22)23)9-11-20(12-10-18)16(21)8-7-13-5-6-13/h1-4,13H,5-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDAMYTVIRTFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5345976.png)
![4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5345977.png)

![1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5346002.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B5346006.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5346013.png)
![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)